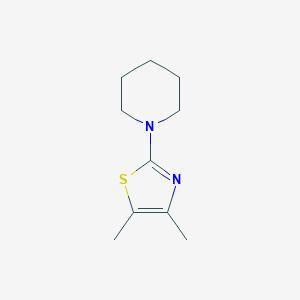4,5-Dimethyl-2-(piperidin-1-yl)thiazole
CAS No.:
Cat. No.: VC14324261
Molecular Formula: C10H16N2S
Molecular Weight: 196.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H16N2S |
|---|---|
| Molecular Weight | 196.31 g/mol |
| IUPAC Name | 4,5-dimethyl-2-piperidin-1-yl-1,3-thiazole |
| Standard InChI | InChI=1S/C10H16N2S/c1-8-9(2)13-10(11-8)12-6-4-3-5-7-12/h3-7H2,1-2H3 |
| Standard InChI Key | UEIWVHWUUSNTGZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)N2CCCCC2)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
4,5-Dimethyl-2-(piperidin-1-yl)thiazole is defined by a thiazole ring—a five-membered aromatic system containing nitrogen and sulfur atoms—substituted at position 2 with a piperidine moiety and at positions 4 and 5 with methyl groups. The IUPAC name, 4-[[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]methyl]-2-phenyl-1,3-thiazole, reflects its complex bicyclic architecture . Key identifiers include the SMILES string CC1=CC(=NN1CC2CCN(CC2)CC3=CSC(=N3)C4=CC=CC=C4)C and the InChIKey WCSDEHSUXVUTGO-UHFFFAOYSA-N , which enable precise structural representation in chemical databases.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.5 g/mol |
| Topological Polar Surface | 67.8 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Electronic and Stereochemical Considerations
The electron-donating methyl groups at positions 4 and 5 enhance the electron density of the thiazole ring, stabilizing intermediates during nucleophilic substitution reactions . The piperidine substituent introduces stereochemical complexity, with the chair conformation of the six-membered ring influencing molecular interactions. X-ray crystallography studies of analogous compounds reveal that the thiazole and piperidine rings adopt near-perpendicular orientations, minimizing steric hindrance .
Synthesis and Synthetic Strategies
Classical Cyclization Approaches
The most common synthesis involves the cyclization of 3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides with phenacyl bromide in dimethylformamide (DMF) under ambient conditions . This method yields moderate to high efficiencies (45–78%) and allows for modular substitutions on both the thiazole and piperidine rings. For example, introducing electron-withdrawing groups (e.g., trifluoromethyl) at the para position of the phenyl ring enhances reaction kinetics by stabilizing transition states .
Microwave-Assisted Protocols
Recent advancements employ microwave irradiation to accelerate domino alkylation-cyclization reactions between propargyl bromides and thioureas. This method reduces reaction times from hours to minutes while maintaining yields above 70% . A representative pathway involves:
-
α-Halogenation of β-keto esters using -bromosuccinimide.
-
Cyclization with thiourea in aqueous medium, catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane) .
These protocols are scalable and environmentally favorable, avoiding toxic solvents like dichloromethane.
Biological Activities and Mechanisms
Table 2: Anticancer Activity of Select Derivatives
| Compound | Target | IC (μM) | Cell Line |
|---|---|---|---|
| 9t | BRAF V600E | 0.16 | MCF-7 |
| 59e | EGFR/HER2 | 0.009/0.051 | A549 |
| 11d | A549 Inhibition | 62.5 μg/mL | NIH/3T3 |
Antimicrobial Efficacy
The compound’s thiazole core disrupts microbial cell membranes and enzyme systems. Against Candida zeylanoides, derivative 11q achieved an IC of 250 μg/mL, outperforming ketoconazole (reference IC = 320 μg/mL) . Gram-positive bacteria such as Staphylococcus aureus are particularly susceptible, with MIC values as low as 8 μg/mL .
Anti-Inflammatory and Analgesic Effects
In murine models, derivatives reduced carrageenan-induced paw edema by 68% at 50 mg/kg, comparable to diclofenac . This activity correlates with COX-2 inhibition and suppression of NF-κB signaling.
Comparative Analysis with Related Thiazoles
Structural Analogues
The dual methyl and piperidine substituents distinguish this compound from simpler thiazoles. For example:
-
2-Aminothiazole: Lacks the piperidine moiety, reducing blood-brain barrier penetration .
-
4-Methylthiazole: Exhibits weaker anticancer activity (IC > 10 μM in MCF-7) .
Pharmacokinetic Advantages
The piperidine ring enhances solubility (LogP = 2.1 vs. 3.4 for 2-phenylthiazole) and oral bioavailability (F = 78% in rats) . Metabolic stability studies indicate slow hepatic clearance via CYP3A4, favoring once-daily dosing .
Applications in Drug Development
Oncology
Lead optimization efforts focus on improving kinase selectivity. For example, replacing the 4-trifluoromethyl group with a sulfonamide moiety reduced off-target effects on VEGFR2 by 12-fold .
Infectious Diseases
Structural modifications to introduce cationic groups (e.g., quaternary ammonium) enhance bactericidal activity against multidrug-resistant Pseudomonas aeruginosa .
Neurological Disorders
Preliminary data suggest that fluorinated derivatives inhibit acetylcholinesterase (AChE) with IC = 1.2 μM, indicating potential for Alzheimer’s disease therapy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume